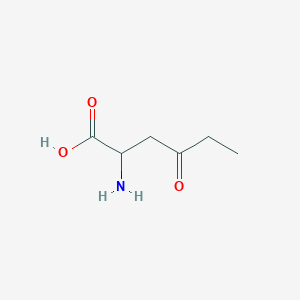

2-Amino-4-oxohexanoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11NO3 |

|---|---|

Molecular Weight |

145.16 g/mol |

IUPAC Name |

2-amino-4-oxohexanoic acid |

InChI |

InChI=1S/C6H11NO3/c1-2-4(8)3-5(7)6(9)10/h5H,2-3,7H2,1H3,(H,9,10) |

InChI Key |

ZURAMQLBGKXPOZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CC(C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

De Novo Chemical Synthesis Routes

De novo chemical synthesis provides versatile pathways to 2-Amino-4-oxohexanoic acid, allowing for the systematic assembly of the molecule from simpler, readily available starting materials. These routes often involve multiple steps and employ a range of organic reactions to introduce the required functional groups.

Multi-Step Organic Synthesis Approaches

Multi-step organic synthesis of this compound can be designed by retrosynthetic analysis, identifying key bond formations and strategic intermediates. A plausible approach involves the construction of a suitable carbon skeleton followed by the introduction of the amino and oxo functionalities. For instance, a synthetic sequence could commence with the alkylation of a malonic ester derivative to introduce the hexanoic acid backbone, followed by functional group manipulations to install the ketone and the amine.

A representative, albeit for a structurally related compound, multi-step synthesis is outlined below, which can be conceptually adapted. The synthesis of (2S)-2,6-diamino-4-oxohexanoic acid from L-2-aminoadipic acid illustrates the principles of protecting group chemistry and controlled functional group transformations that are central to such synthetic endeavors. evitachem.comgoogle.com

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Protection of the α-amino group | 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu), sodium bicarbonate, water/acetone | Fmoc-protected L-2-aminoadipic acid |

| 2 | Cyclization | Paraformaldehyde, p-toluenesulfonic acid, toluene | A cyclic intermediate |

| 3 | Introduction of the second amino group precursor | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), pyridine, ammonium (B1175870) carbonate, ethyl acetate (B1210297) | A Boc-protected intermediate |

| 4 | Hydrolysis and deprotection | Lithium hydroxide, ethanol (B145695)/water | (2S)-2,6-diamino-4-oxohexanoic acid |

This table is based on the synthesis of a related compound and illustrates a potential multi-step approach.

Stereoselective Synthesis Strategies

Achieving the desired stereochemistry at the α-carbon is a critical aspect of the synthesis of chiral amino acids like this compound. Enantioselective approaches often utilize chiral starting materials or chiral catalysts to direct the formation of a specific stereoisomer.

A notable strategy involves starting from a readily available chiral amino acid, such as L-aminoadipic acid. evitachem.comgoogle.com This approach leverages the pre-existing stereocenter of the starting material to build the target molecule with a defined stereochemistry. The synthesis of (S)-2,6-diamino-5-oxohexanoic acid from L-2-aminoadipic acid serves as an excellent example of this principle. google.com The key steps involve the protection of the existing amino and carboxyl groups, followed by the manipulation of the side chain to introduce the oxo functionality, and finally, deprotection to yield the target amino acid.

Another enantioselective strategy involves the chemoselective nucleophilic substitution of a diester derived from a chiral starting material. For example, the synthesis of (S)-2-amino-4-oxo-4-(pyridin-2-yl)butanoic acid was achieved from L-aspartic acid. scielo.br This method relies on the controlled reaction of an organolithium reagent with one of the ester groups of a protected aspartic acid derivative, demonstrating a powerful method for asymmetric carbon-carbon bond formation. This principle could be adapted for the synthesis of this compound by employing an appropriate nucleophile to introduce the ethyl ketone moiety.

Utilization of Malonate Derivatives and Other Key Building Blocks

The malonic ester synthesis is a classic and versatile method for the preparation of carboxylic acids. wikipedia.orglibretexts.org A variation of this, the acetamidomalonic ester synthesis, is particularly well-suited for the production of α-amino acids. pearson.com This method involves the alkylation of diethyl acetamidomalonate with a suitable alkyl halide, followed by hydrolysis and decarboxylation to yield the desired amino acid.

For the synthesis of this compound, the key building block would be an alkyl halide that can introduce the 3-oxopentyl side chain. A potential synthetic route using this approach is outlined below:

| Step | Reaction | Reactants | Product |

| 1 | Enolate Formation | Diethyl acetamidomalonate, Sodium ethoxide | Sodio diethyl acetamidomalonate |

| 2 | Alkylation | 1-Bromo-3-pentanone | Diethyl 2-acetamido-2-(3-oxopentyl)malonate |

| 3 | Hydrolysis and Decarboxylation | Aqueous acid, heat | This compound |

This method is advantageous due to the ready availability of the starting materials and the robustness of the reactions involved. The synthesis of the unnatural amino acid 2-amino-4-ethylhexanoic acid has been successfully achieved using diethyl acetamidomalonate as a starting material, highlighting the utility of this approach. researchgate.net

Biocatalytic and Enzymatic Synthesis

Biocatalysis offers an attractive alternative to traditional chemical synthesis, often providing high selectivity, milder reaction conditions, and a reduced environmental footprint. Enzymes, as highly specific catalysts, can be employed to construct complex molecules like this compound with excellent control over stereochemistry.

Enzyme-Mediated Routes from Precursors

Enzyme-mediated synthesis can be achieved through the use of isolated enzymes or whole-cell systems to convert precursors into the target molecule. For the synthesis of this compound, a key transformation would be the introduction of the amino group at the C2 position of a suitable keto acid precursor.

A promising biocatalytic approach involves a cascade reaction combining an aldol (B89426) addition with a subsequent transamination. Pyruvate (B1213749) aldolases can catalyze the C-C bond formation between pyruvate and an aldehyde to generate a 4-hydroxy-2-oxoacid. nih.gov This intermediate can then be converted to the corresponding 2-amino-4-hydroxy acid by a transaminase. While not a direct route to the 4-oxo derivative, subsequent oxidation of the hydroxyl group could provide a pathway. The stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid has been demonstrated using a one-pot cyclic cascade by coupling an aldol reaction with a stereoselective transamination. acs.org

Although direct enzymatic routes from 2,4-dihydroxypentanoic acid or 2-oxopent-4-enoate (B1242333) to this compound are not extensively documented, the principles of enzymatic functional group interconversion suggest their feasibility. For instance, a dehydrogenase could potentially oxidize the hydroxyl group of a 2-amino-4-hydroxypentanoic acid precursor, while an aminotransferase could introduce the amino group into a 2,4-dioxohexanoic acid precursor.

Engineered Enzyme Systems for Enhanced Selectivity and Yield

Advances in protein engineering have enabled the modification of existing enzymes to improve their stability, activity, and substrate specificity for non-natural substrates. This approach holds significant potential for the development of efficient biocatalysts for the synthesis of this compound.

Glutamate (B1630785) dehydrogenase (GDH) is an enzyme that catalyzes the reversible oxidative deamination of glutamate to 2-oxoglutarate and ammonia (B1221849). nih.gov Through protein engineering, the substrate specificity of GDH can be altered to accept other 2-oxo acids. Variants of GDH have been developed that can aminate a variety of 2-oxo acids to produce the corresponding L-amino acids. nih.gov By engineering the active site of GDH, it may be possible to create a variant that efficiently catalyzes the reductive amination of 2,4-dioxohexanoic acid to yield this compound.

The following table summarizes the potential of engineered glutamate dehydrogenase variants:

| Enzyme Variant | Wild-Type Enzyme | Target Reaction | Potential Substrate for this compound synthesis |

| Engineered GDH | Glutamate Dehydrogenase | Reductive amination of non-natural 2-oxo acids | 2,4-Dioxohexanoic acid |

Such engineered enzyme systems can lead to highly selective and high-yielding biocatalytic processes for the production of valuable chiral amino acids.

Optimization of Biocatalytic Reaction Conditions

The biocatalytic synthesis of amino acids, including this compound, is a highly attractive alternative to traditional chemical methods due to the high selectivity and mild reaction conditions offered by enzymes. Optimization of reaction parameters is crucial for maximizing yield, purity, and efficiency. Key parameters that are typically optimized include pH, temperature, substrate and enzyme concentrations, and the presence of co-factors or additives.

In enzymatic processes, pH and temperature are critical as they directly impact enzyme stability and activity. For instance, in the production of 6-oxohexanoic acid using an ω-amino group-oxidizing enzyme (ω-AOX), the optimal conditions were found to be a pH of 7.0 and a temperature of 30°C. tandfonline.com Deviations from these optima can lead to reduced enzyme activity and lower product yields.

Enzyme and substrate concentrations also play a significant role. Increasing the enzyme concentration can accelerate the reaction rate, but only up to a certain point where substrate availability becomes the limiting factor. In the aforementioned ω-AOX system, product formation increased with enzyme amounts up to 0.3 U, with the reaction reaching completion after 36 hours of incubation. tandfonline.com

Multi-enzyme cascade reactions, which are increasingly used for the synthesis of chiral amines and amino acids, require careful optimization of the entire system. In a one-pot, three-enzyme system for producing D-amino acids from α-keto acids, factors such as the concentration of the amino donor (e.g., D-glutamate), co-factors (e.g., NAD+), and auxiliary enzymes for co-factor regeneration are optimized to shift the reaction equilibrium towards the desired product, achieving yields often exceeding 95%. mdpi.com

Table 1: Parameters for Optimization in Biocatalytic Synthesis

| Parameter | Typical Range/Value | Rationale |

|---|---|---|

| pH | 7.0 - 9.0 | Affects enzyme structure and the ionization state of the active site and substrate. tandfonline.comnih.gov |

| Temperature | 30°C - 40°C | Balances reaction rate and enzyme stability; higher temperatures increase rates but can cause denaturation. tandfonline.com |

| Enzyme Concentration | 0.1 - 0.4 U | Higher concentration increases reaction rate until substrate becomes limiting. tandfonline.com |

| Co-factor/Co-substrate | Varies (e.g., NAD+, PLP) | Required for the catalytic activity of many enzymes like dehydrogenases and transaminases. mdpi.comnih.gov |

| Byproduct Removal | e.g., Addition of Catalase | Prevents enzyme inactivation by harmful byproducts like H₂O₂. tandfonline.comnih.gov |

Chemical Reactivity and Derivatization

The structure of this compound, featuring a primary amine, a carboxylic acid, and a ketone, allows for a wide array of chemical transformations.

Oxidation Reactions and Product Formation

The functional groups of this compound are susceptible to oxidation. The primary amino group can undergo oxidative deamination, a key reaction in the catabolism of amino acids, to yield the corresponding α-keto acid. wikipedia.orgethernet.edu.et This process converts the amine into a ketone, resulting in the formation of 2,4-dioxohexanoic acid. This transformation can be catalyzed by enzymes such as amino acid oxidases. wikipedia.org In a broader context, oxidative degradation of amino acids can be initiated by various metabolic conditions or external factors like gamma irradiation, which converts amino acids into their corresponding α-keto acids. ethernet.edu.etkyoto-u.ac.jp Lipid oxidation products can also react with free amino acids to generate α-keto acids and Strecker aldehydes. researchgate.net

Reduction Reactions and Amino Derivative Formation

The ketone carbonyl group at the C4 position is a prime site for reduction. Catalytic hydrogenation or treatment with reducing agents like sodium borohydride (B1222165) can reduce the ketone to a secondary alcohol, yielding 2-amino-4-hydroxyhexanoic acid. The biocatalytic reduction of ketones to chiral alcohols is a well-established method for producing enantiomerically pure compounds, and similar enzymatic systems could be applied here. researchgate.net The carboxylic acid group can also be reduced under more forcing conditions, typically using strong reducing agents like lithium aluminum hydride, to afford the corresponding amino alcohol, 2-aminohexane-1,4-diol.

Substitution Reactions and Functional Group Modifications (e.g., acylation)

The nucleophilic amino group and the electrophilic carboxyl group are readily modified through substitution reactions. The amino group can be easily acylated by reacting with acid chlorides or anhydrides to form amides. This is a common strategy for installing protecting groups, such as the tert-butoxycarbonyl (Boc) group, or for attaching other molecular fragments. nih.gov For example, the synthesis of novel 4-hydroxyvaleric acid derivatives involves the amidation of the amino acid lysine (B10760008) with γ-valerolactone in a one-pot reaction. nih.gov The carboxylic acid can be converted into a variety of derivatives, including esters (via Fischer esterification), acid chlorides (using thionyl chloride), and amides (by coupling with amines using reagents like HBTU). nih.govyoutube.com These transformations are fundamental in peptide synthesis and the creation of complex molecular architectures. chemrxiv.org

Transamination and Decarboxylation Pathways

Transamination is a crucial biochemical reaction where the amino group of an amino acid is transferred to an α-keto acid, typically α-ketoglutarate. libretexts.orgwikipedia.org In the context of this compound, a transaminase enzyme would catalyze the transfer of its amino group to an acceptor, yielding glutamate and the corresponding γ-keto acid, 4-oxohexanoic acid. This reaction is reversible and requires the coenzyme pyridoxal-5'-phosphate (PLP). wikipedia.org

Decarboxylation, the removal of the carboxyl group as CO₂, is another significant metabolic pathway. While simple thermal decarboxylation of γ-keto acids is not facile, enzymatic decarboxylation is common. masterorganicchemistry.com In pathways like the Ehrlich pathway, transamination of an amino acid to a 2-ketoacid is followed by decarboxylation, which yields an aldehyde. taylorandfrancis.com This process is also often dependent on cofactors such as PLP or thiamine (B1217682) pyrophosphate (TPP). nih.govwikipedia.org The oxidative decarboxylation of amino acids is a common biosynthetic route to amines. wikipedia.org

Table 2: Major Metabolic Pathways for this compound

| Pathway | Key Enzyme Class | Co-factor | Immediate Product |

|---|---|---|---|

| Transamination | Transaminase / Aminotransferase | Pyridoxal-5'-phosphate (PLP) | 4-Oxohexanoic acid |

| Oxidative Deamination | Amino Acid Oxidase | FAD/FMN | 2,4-Dioxohexanoic acid |

| Decarboxylation (enzymatic) | Decarboxylase | PLP / TPP | 1-Amino-3-pentanone |

Cyclization Reactions and Heterocyclic Compound Formation

The multiple functional groups within this compound make it a valuable precursor for the synthesis of heterocyclic compounds through intramolecular cyclization.

Lactam Formation: Intramolecular condensation between the amino group and the carboxylic acid can lead to the formation of a seven-membered cyclic amide, a caprolactam derivative, although this is generally less favorable than the formation of five- or six-membered rings.

Formation of Pyridinones/Piperidinones: A more plausible intramolecular reaction is the condensation between the amino group and the C4-keto group. This can lead to the formation of a six-membered cyclic imine (a dihydropyridinone derivative), which can be subsequently reduced to the corresponding piperidinone.

Lactone Formation (after reduction): If the C4-ketone is first reduced to a hydroxyl group, an intramolecular esterification between this new hydroxyl and the carboxylic acid can occur, forming a six-membered lactone (a valerolactone derivative).

Synthesis of Fused Heterocycles: Amino acids are widely used as starting materials for more complex heterocyclic systems. rdd.edu.iqnih.gov Derivatives of 2-amino-4-oxohexenoic acids have been shown to undergo cyclization to form substituted furanones and dihydropyrroles. researchgate.net Similarly, related α-amino acid alkynyl ketones are used in cyclocondensation reactions to produce a variety of heterocyclic systems, including pyrimidines. rsc.org Acid-catalyzed cyclization of N-protected amino acid derivatives can also yield six-membered oxazinanones. frontiersin.org

Biochemical Pathways and Metabolic Roles

Involvement in Amino Acid Metabolism

Amino acid metabolism involves a complex network of pathways for synthesis, degradation, and conversion. While direct participation of 2-amino-4-oxohexanoic acid is not clearly documented, its structural isomers are known intermediates.

The catabolism of the essential amino acid L-lysine proceeds through several distinct pathways in different organisms, ultimately breaking it down into intermediates for energy production. A key intermediate in this process is (2S)-2-amino-6-oxohexanoic acid, also known as L-allysine, a structural isomer of this compound. hmdb.caymdb.ca In the primary pathway in the liver, lysine (B10760008) is converted to saccharopine and then to L-allysine. nih.gov L-allysine is subsequently oxidized to form aminoadipic acid, which eventually yields acetyl-CoA for the citric acid cycle. nih.gov

Another related compound, 6-acetamido-2-oxohexanoic acid, functions as a key intermediate in the lysine catabolism of some organisms like the yeast Candida tropicalis. smolecule.com It is formed from N6-acetyl-L-lysine via the enzyme N6-acetyllysine aminotransferase. smolecule.com There is currently no direct evidence from the reviewed literature to suggest that this compound is a conventional intermediate in major lysine degradation pathways.

The metabolism of D-amino acids, while less common than their L-counterparts, is a feature of various organisms, particularly bacteria. genome.jp The KEGG (Kyoto Encyclopedia of Genes and Genomes) pathway for D-amino acid metabolism includes isomers of the target compound, such as 2-amino-5-oxohexanoate and 6-amino-2-oxohexanoate, but does not list this compound. genome.jp

In some bacteria, ornithine metabolism is linked to these pathways. For instance, D-ornithine can be converted by D-amino-acid oxidase into 5-amino-2-oxopentanoic acid. hmdb.ca Furthermore, the enzyme 2,4-diaminopentanoate (B1235806) dehydrogenase, which is involved in ornithine metabolism in Clostridium sticklandii, can act on 2,5-diaminohexanoate to produce 2-amino-5-oxohexanoate. qmul.ac.uk This enzyme's primary documented reaction, however, produces 2-amino-4-oxopentanoate (B13344484), a five-carbon analogue. qmul.ac.ukgenome.jp A direct metabolic link between this compound and ornithine or D-amino acid pathways has not been established in the available literature.

The aspartate pathway is essential for the biosynthesis of several amino acids, including lysine, methionine, threonine, and isoleucine, with homoserine being a critical branch-point intermediate. dergipark.org.tr This pathway begins with aspartate and proceeds via aspartate-semialdehyde to homoserine, a reaction catalyzed by homoserine dehydrogenase. nih.govnih.gov

Research into inhibitors of this pathway has identified a structurally similar compound, (S)-2-amino-4-oxo-5-hydroxypentanoic acid (also known as RI-331). dergipark.org.trnih.govnih.gov This five-carbon analogue acts as an antifungal agent by inhibiting homoserine dehydrogenase, thereby blocking the production of homoserine and the subsequent amino acids. nih.govnih.govasm.org However, this compound is an inhibitor of the pathway, not a biosynthetic intermediate. The biosynthesis of this inhibitor in Streptomyces akiyoshiensis has been shown to originate from aspartate and acetate (B1210297). cdnsciencepub.com There is no evidence to suggest that this compound itself serves as a precursor or intermediate in the biosynthesis of homoserine or other aspartate-family amino acids.

Participation in Energy Metabolism and Citric Acid Cycle Intermediates

The citric acid cycle (TCA cycle) is the central hub of cellular metabolism, oxidizing acetyl-CoA to generate ATP and providing precursors for biosynthesis. wikipedia.orgkhanacademy.org Amino acids can contribute to energy metabolism by being deaminated or transaminated to form α-keto acids that are intermediates of the TCA cycle, such as α-ketoglutarate and oxaloacetate. khanacademy.org

While a direct role for this compound in the TCA cycle is not documented, its corresponding α-keto acid, 2-oxohexanoic acid, is known to be involved in mitochondrial metabolism. biosynth.com Research on 2-oxohexanoic acid has shown it can inhibit glutamate (B1630785) dehydrogenase, an enzyme that converts glutamate to the TCA cycle intermediate α-ketoglutarate, thereby affecting energy production. biosynth.com Additionally, the biosynthesis of the related compound 5-hydroxy-4-oxo-L-norvaline has been shown to utilize four-carbon intermediates from the citric acid cycle, such as oxaloacetate, as a precursor backbone. cdnsciencepub.com This establishes a plausible, though indirect, connection between the structural class of this compound and the central energy metabolism pathways.

Mechanisms of Biosynthesis and Degradation within Biological Systems

The specific enzymatic pathways for the natural synthesis and breakdown of this compound are not well-defined in the literature. Chemically, it can be synthesized from 4-oxohexanoic acid via amination. Biologically, its degradation would likely follow standard amino acid catabolism routes, such as transamination to yield its corresponding α-keto acid (4-ethyl-2-oxobutanoic acid) and an amino acid (e.g., glutamate from α-ketoglutarate), or oxidative decarboxylation. smolecule.com

The biosynthesis of its isomers is better understood. For example, (S)-2-amino-6-oxohexanoate (allysine) is formed from lysine via the enzyme lysyl oxidase or through the saccharopine pathway. nih.gov The antifungal compound (S)-2-amino-4-oxo-5-hydroxypentanoic acid is synthesized in Streptomyces through a proposed condensation reaction between an aspartate-derived four-carbon unit and an acetyl-CoA-derived two-carbon unit. cdnsciencepub.com

Interaction with Other Biomolecules (e.g., peptides, proteins)

As a non-proteinogenic amino acid, this compound is primarily utilized as a research tool and a building block in synthetic chemistry. It is sold for use in biochemical studies to investigate enzyme mechanisms and is proposed for incorporation into peptides to create novel therapeutics. smolecule.com

The principle of interaction is well-established for its analogues.

(S)-2-amino-4-oxo-5-hydroxypentanoic acid is a known inhibitor of homoserine dehydrogenase in fungi and bacteria. nih.govnih.gov

A complex derivative, 4-Amino-6-(2′-amino-4′-hydroxyphenyl)-3-hydroxy-2-methyl-6-oxohexanoic acid (AHMOA) , is a key fragment in the synthesis of solomonamides, which are potent anti-inflammatory peptides. acs.org

Research has demonstrated that incorporating the hydrochloride salt of This compound into peptide sequences can enhance stability and bioactivity in synthetic contexts.

The following table summarizes the findings on the biological interactions of this compound and its related compounds.

| Compound Name | Interaction Type | Target Biomolecule/Pathway | Finding |

| This compound | Substrate/Inhibitor | General Enzymes / Peptides | Used as a tool in biochemical studies and for incorporation into synthetic peptides to enhance stability. |

| (S)-2-amino-4-oxo-5-hydroxypentanoic acid | Inhibition | Homoserine Dehydrogenase | Acts as an antifungal by blocking the aspartate biosynthesis pathway. nih.govnih.gov |

| 2-Oxohexanoic acid | Inhibition | Glutamate Dehydrogenase | Affects energy metabolism by inhibiting the conversion of glutamate to α-ketoglutarate. biosynth.com |

| AHMOA | Structural Component | Solomonamide Peptides | Forms part of a macrocyclic peptide with potent anti-inflammatory activity. acs.org |

Enzymological Investigations

Identification and Characterization of Enzymes Interacting with 2-Amino-4-oxohexanoic Acid

The structural features of this compound, specifically its α-amino group and a ketone at the C4 position, make it a candidate for interaction with several classes of enzymes involved in amino acid and keto acid metabolism.

Dehydrogenases (e.g., 2,4-diaminopentanoate (B1235806) dehydrogenase)

Dehydrogenases are a key class of enzymes that catalyze the oxidation of a substrate by transferring hydrogen to an acceptor, such as NAD⁺ or NADP⁺. While direct enzymatic data for this compound is limited, the activity of related dehydrogenases on similar substrates provides significant insight.

One such enzyme is 2,4-diaminopentanoate dehydrogenase (EC 1.4.1.12), an oxidoreductase that acts on the CH-NH2 group of donors. wikipedia.org Its systematic name is 2,4-diaminopentanoate:NAD(P)+ oxidoreductase (deaminating). wikipedia.org This enzyme's natural reaction involves the conversion of 2,4-diaminopentanoate to 2-amino-4-oxopentanoate (B13344484). wikipedia.org

Crucially, research into the biocatalytic potential of this enzyme family has revealed a broader substrate scope. Homologous sequences of (2R,4S)-2,4-diaminopentanoate dehydrogenase (2,4-DAPDH), such as AmDH4, have been identified that are active on γ-keto acids like 4-oxopentanoic acid. academie-sciences.fracademie-sciences.fr This suggests that these enzymes can catalyze the reductive amination of a ketone group at the C4 position, a reaction that could theoretically produce this compound from its precursor, 4-oxohexanoic acid. This activity on γ-keto acids highlights the potential for dehydrogenases to interact with and metabolize this compound or its precursors. academie-sciences.fr

Hydratases and Thiolases

Hydratases, which catalyze the addition or removal of water, and thiolases, which are involved in the cleavage and formation of carbon-carbon bonds, represent another significant group of enzymes potentially interacting with this compound.

Thiolases (acetyl-CoA C-acyltransferases) are pivotal in metabolic pathways like fatty acid degradation. The existence of an enzyme classified as 2-amino-4-oxopentanoate thiolase points to the ability of this enzyme class to recognize and process substrates with a similar structure to this compound. genome.jp The degradation of 3-oxoadipate (B1233008), another keto acid, proceeds through its coenzyme A derivative, 3-oxoadipyl-CoA, which is then cleaved by 3-oxoadipyl-CoA thiolase into acetyl-CoA and succinyl-CoA. nih.govnih.gov

The characterization of 3-oxoadipyl-CoA thiolase from Pseudomonas sp. strain B13 provides a model for understanding these enzymes. It was identified as a homotetramer with a native molecular mass of approximately 162,000 Da and subunits of 42 kDa. nih.govnih.gov

Regarding hydratases, enzymes like enoyl-CoA hydratase and butenone hydratase catalyze hydration reactions in pathways metabolizing keto acids, suggesting a potential role for this class in the metabolism of unsaturated precursors of this compound. nih.gov

Enzyme Mechanism Studies

Understanding the mechanisms by which enzymes interact with this compound involves examining their substrate preferences, kinetic parameters, and catalytic strategies.

Substrate Specificity and Binding Kinetics

Enzyme specificity is a critical factor determining metabolic pathways. Studies on enzymes acting on analogous compounds show that specificity can be high, but not always absolute. For instance, 3-oxoadipate:succinyl-CoA transferase from Pseudomonas sp. strain B13 effectively uses 3-oxoadipate and succinyl-CoA as substrates but fails to convert structurally similar chlorinated analogues like 2-chloro- and 2-methyl-3-oxoadipate. nih.gov However, it does show some activity with 4-methyl-3-oxoadipate, indicating that the position of a substituent group is critical for recognition and catalysis. nih.gov

Similarly, studies on aspartate aminotransferase (AAT) isoenzymes revealed differential activity towards the analogue 2-amino-4-methoxy-4-oxobutanoic acid. tandfonline.com One isoenzyme, AAT-2, utilized this analogue at a rate comparable to the natural substrate L-aspartate, while the AAT-1 isoenzyme acted on it much more slowly, highlighting subtle differences in the active sites of closely related enzymes. tandfonline.com

Catalytic Mechanisms and Reaction Intermediates

The catalytic mechanisms employed by enzymes interacting with keto acids are diverse and often involve cofactors. khanacademy.org

Dehydrogenases : The mechanism for enzymes like 2,4-diaminopentanoate dehydrogenase involves the NAD(P)⁺-dependent oxidative deamination of an amino acid. wikipedia.org The reaction proceeds with the transfer of a hydride ion from the substrate to the nicotinamide (B372718) cofactor, resulting in the release of ammonia (B1221849) and the formation of a keto acid, such as 2-amino-4-oxopentanoate, and NAD(P)H. wikipedia.org

Thiolases : These enzymes catalyze C-C bond formation or cleavage via a ping-pong mechanism involving a covalent acyl-enzyme intermediate. mit.edu In the case of 3-oxoadipyl-CoA thiolase, the reaction involves the CoA-dependent cleavage of 3-oxoadipyl-CoA. nih.gov The mechanism is initiated by a nucleophilic attack from a cysteine residue in the active site on the substrate's keto group, leading to the formation of an acetyl-enzyme intermediate and the release of succinyl-CoA. wikipedia.org Subsequently, a second substrate, coenzyme A, enters the active site and accepts the acetyl group from the cysteine residue, regenerating the free enzyme and producing acetyl-CoA. wikipedia.org

Hydratases : These enzymes often employ acid-base catalysis to facilitate the addition of water across a double bond. khanacademy.org In some cases, the reaction can be bi-functional, with a single enzyme possessing both hydratase and dehydrogenase activity. nih.gov

Reaction intermediates are central to these mechanisms. For instance, the biosynthesis of the antibiotic alaremycin (B1247696) involves the intermediate 5-amino-6-hydroxy-4-oxohexanoic acid, which is produced by the condensation of L-serine and succinyl-CoA, catalyzed by the enzyme AlmA. researchgate.netresearchgate.net This intermediate is then further processed by other enzymes in the pathway. researchgate.net

Regulation of Enzyme Activity (e.g., inhibition by analogues)

Enzyme activity is tightly regulated, often through inhibition by molecules that are structurally similar to the natural substrate. The study of such analogues provides insight into active site architecture and regulatory mechanisms.

A prominent example is the inhibition of homoserine dehydrogenase (HSD), a key enzyme in the biosynthesis of the aspartate family of amino acids. nih.govwikipedia.org An analogue of this compound, the antifungal antibiotic (S)-2-amino-4-oxo-5-hydroxypentanoic acid (also known as RI-331), is a potent inhibitor of HSD. nih.govnih.gov By targeting this enzyme, RI-331 disrupts the synthesis of homoserine, a common precursor for methionine, threonine, and isoleucine, thereby inhibiting protein synthesis. nih.gov This inhibition is selective for fungi and plants as the enzyme is absent in animals. nih.gov The inhibition of HSD by RI-331 is a clear example of how a structural analogue of a keto-amino acid can effectively block a critical metabolic pathway. wikipedia.orgnih.gov

Furthermore, studies with aspartate aminotransferase have shown that various structural analogues can act as competitive inhibitors, which is characteristic of enzymes following a ping-pong bi-bi kinetic mechanism. tandfonline.com This type of inhibition, where the inhibitor competes with the substrate for binding to the active site, is a common regulatory strategy in metabolism.

Structural Biology of Associated Enzymes

The three-dimensional structures of enzymes that interact with this compound and its analogs provide critical insights into their catalytic mechanisms and substrate specificity. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in visualizing these interactions at an atomic level. Furthermore, site-directed mutagenesis studies allow researchers to probe the specific roles of individual amino acid residues in enzyme function.

X-ray Crystallography and NMR Studies of Enzyme-Ligand Complexes

High-resolution structural data from X-ray crystallography and NMR are fundamental in elucidating the precise binding modes of substrates and inhibitors within an enzyme's active site.

X-ray Crystallography

X-ray crystallography has been successfully employed to determine the structures of enzymes in complex with substrate analogs, offering a static yet detailed snapshot of the enzyme-ligand interactions. A notable example is the study of human arginase I (HAI), a binuclear manganese metalloenzyme. While not directly complexed with this compound, its structure has been resolved with the potent inhibitor 2(S)-amino-6-boronohexanoic acid (ABH), a close structural analog.

NMR Studies

NMR spectroscopy complements crystallography by providing dynamic information about enzyme-ligand interactions in solution. nih.gov This technique can be used to measure distances between the ligand and specific amino acid residues of the enzyme, determining the conformation and location of the bound substrate. nih.gov For instance, NMR studies on enzymes like ornithine aminotransferase have identified key residues responsible for anchoring the substrate. In ornithine aminotransferase, the α-amino group of the substrate interacts with a tyrosine residue (Tyr55), while in lysine (B10760008) ε-aminotransferase, the carboxylate group interacts with an arginine residue (Arg170). researchgate.net Such studies are crucial for understanding how enzymes recognize and correctly position ω-amino acids like this compound for catalysis. Two-dimensional NMR methods can be used to determine the entire structure of enzyme peptide fragments with bound substrates, offering a comprehensive view of the binding event in a solution state that mimics the cellular environment. nih.gov

Mutagenesis Studies for Structure-Function Elucidation

Site-directed mutagenesis is a powerful tool for dissecting the contribution of individual amino acid residues to substrate binding and catalysis. By systematically replacing specific residues, researchers can identify those critical for enzyme function.

One compelling example involves AlmA, an enzyme related to 5-aminolevulinate synthase (ALAS) that is involved in the biosynthesis of the antibiotic alaremycin. nih.gov AlmA naturally catalyzes the condensation of serine and succinyl-CoA to form 5-amino-6-hydroxy-4-oxohexanoic acid, an intermediate of alaremycin. nih.gov Through site-directed mutagenesis, researchers successfully altered the substrate specificity of AlmA. The wild-type enzyme has a high affinity for serine but only slight activity with glycine (B1666218) (the substrate for ALAS). By introducing two mutations, S82T and G86S, near the substrate-binding pocket, the enzyme's specificity was shifted. The G86S substitution, in particular, increased the enzyme's affinity for glycine, making it a more efficient catalyst for ALA synthesis, the product of the ALAS reaction. nih.gov This study highlights how minor changes in the active site can dramatically alter substrate preference.

Table 1: Kinetic Parameters of Wild-Type and Mutant AlmA Enzyme

This table summarizes the kinetic parameters of the AlmA enzyme and its mutants, demonstrating the shift in substrate specificity from serine to glycine.

| Enzyme Variant | Substrate | Km (mM) | kcat (s-1) |

| Wild-Type AlmA | Serine | 6.7 ± 0.7 | 2.7 ± 0.1 |

| Wild-Type AlmA | Glycine | 250 ± 40 | 0.039 ± 0.003 |

| AlmA-S82T/G86S | Glycine | - | - |

| Data sourced from a study on the evolutionary trajectory of AlmA. nih.gov |

In another example, alanine (B10760859) scanning mutagenesis was used to engineer an ω-transaminase (ω-TA) to improve its activity towards unnatural amino acids. researchgate.net While the primary focus was not this compound, the study screened mutant activities using 2-oxopentanoic acid, a structurally related keto acid. By creating single alanine mutations at various positions in the active site, researchers could identify variants with improved activity. This approach systematically maps the functional contribution of active site residues, providing a basis for rationally engineering enzymes with desired specificities for substrates like this compound. researchgate.net

Furthermore, studies on the 2-oxoacid dehydrogenase complex from Thermoplasma acidophilum have shown how C-terminal amino acid deletions affect the multienzyme structure. portlandpress.com Deleting the final five C-terminal amino acids (IIYEI) of the dihydrolipoyl acyl-transferase (E2) component prevented its assembly from a trimer into the native 42-mer structure. portlandpress.com Despite this, the resulting trimeric enzyme remained catalytically active and could still bind the other complex components, demonstrating that the large multienzyme assembly is not strictly essential for the core catalytic function but likely plays a role in regulation or stability. portlandpress.com

Table 2: Chemical Compounds Mentioned

Advanced Analytical and Characterization Techniques

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of 2-Amino-4-oxohexanoic acid by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Backbone and Functional Group Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

α-proton (C2-H): The proton attached to the chiral center (C2) is expected to resonate as a multiplet due to coupling with the adjacent methylene (B1212753) protons. Its chemical shift would be in the range typical for α-protons of amino acids.

Methylene protons (C3-H₂ and C5-H₂): The two sets of methylene protons would appear as distinct multiplets. The protons on C3, being adjacent to both the chiral center and the carbonyl group, would likely have a more complex splitting pattern and be shifted downfield compared to the C5 protons.

Methyl protons (C6-H₃): The terminal methyl group protons would likely appear as a triplet, coupled to the adjacent methylene protons at C5.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each carbon atom gives a distinct signal. Predicted ¹³C NMR data for a structurally related compound, (2R)-2-Amino-6-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]hexanoic acid, can offer some comparative insights, although the substitution pattern is significantly different hmdb.ca. For this compound, the following approximate chemical shifts can be anticipated:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (Carboxyl) | ~175-180 |

| C2 (α-carbon) | ~55-60 |

| C3 | ~40-45 |

| C4 (Ketone) | >200 |

| C5 | ~35-40 |

| C6 | ~10-15 |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and may differ from experimental data.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (Carboxyl) | ~175-180 |

| C2 (α-carbon) | ~55-60 |

| C3 | ~40-45 |

| C4 (Ketone) | >200 |

| C5 | ~35-40 |

| C6 | ~10-15 |

Mass Spectrometry (MS) for Molecular Ion Verification and Intermediate Identification (e.g., ESI-MS, LC-MS/MS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation pattern of this compound. The molecular formula is C₆H₁₁NO₃, with a monoisotopic mass of 145.0739 g/mol .

Electrospray Ionization Mass Spectrometry (ESI-MS): In positive ion mode, ESI-MS would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 146.0817.

Tandem Mass Spectrometry (LC-MS/MS): Collision-induced dissociation (CID) of the [M+H]⁺ ion would lead to characteristic fragment ions. The fragmentation pattern is dictated by the functional groups present. Key expected fragmentation pathways for protonated α-amino acids include the loss of water (H₂O) and the combined loss of water and carbon monoxide (H₂O + CO) nih.gov. For this compound, fragmentation would likely involve:

Loss of H₂O: Resulting in a fragment ion at m/z 128.0711.

Loss of COOH (formic acid): Leading to a fragment at m/z 100.0762.

Cleavage adjacent to the carbonyl group: This could lead to fragments corresponding to the loss of an ethyl group or cleavage of the C3-C4 bond.

Decarboxylation: Loss of CO₂ from the parent ion.

The fragmentation of ketones often involves α-cleavage, which in this case would be cleavage of the C3-C4 or C4-C5 bonds miamioh.edu.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Confirmation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show absorption bands corresponding to the carboxylic acid, amine, and ketone functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |

| N-H (Amine) | Stretching | 3400-3250 (primary amines show two bands) |

| C-H (Alkyl) | Stretching | 3000-2850 |

| C=O (Ketone) | Stretching | ~1715 |

| C=O (Carboxylic Acid) | Stretching | ~1710 |

| N-H (Amine) | Bending | 1650-1580 |

| C-O (Carboxylic Acid) | Stretching | 1320-1210 |

| C-N (Amine) | Stretching | 1250-1020 |

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |

| N-H (Amine) | Stretching | 3400-3250 (primary amines show two bands) |

| C-H (Alkyl) | Stretching | 3000-2850 |

| C=O (Ketone) | Stretching | ~1715 |

| C=O (Carboxylic Acid) | Stretching | ~1710 |

| N-H (Amine) | Bending | 1650-1580 |

| C-O (Carboxylic Acid) | Stretching | 1320-1210 |

| C-N (Amine) | Stretching | 1250-1020 |

The carbonyl stretching bands of the ketone and carboxylic acid may overlap, resulting in a broad, strong absorption peak around 1710-1715 cm⁻¹ vscht.czorgchemboulder.comlibretexts.org.

Optical Rotation and Circular Dichroism (CD) for Stereochemical Assignment

As this compound possesses a chiral center at the α-carbon (C2), it is an optically active compound capable of rotating the plane of polarized light.

Optical Rotation: This technique measures the angle of rotation of plane-polarized light as it passes through a solution of a chiral compound. The direction and magnitude of rotation are characteristic of a specific enantiomer under defined conditions (concentration, solvent, temperature, and wavelength) issr.edu.khwikipedia.org. The pure (R) and (S) enantiomers of this compound would exhibit equal but opposite optical rotations. A racemic mixture (equal amounts of both enantiomers) would be optically inactive.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly useful for studying the stereochemistry of molecules containing chromophores, such as the carbonyl group in this compound. The keto group will give rise to a characteristic CD signal, and the sign and intensity of this signal can be used to determine the absolute configuration of the chiral center. CD studies on keto-bile acids have demonstrated the utility of this technique in locating carbonyl groups and determining stereochemistry nih.gov.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating this compound from impurities and for determining its purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of amino acids and related compounds. Due to the polar nature of this compound, a reversed-phase HPLC method would be a suitable approach for its analysis.

Method Development:

Column: A C18 column is a common choice for the separation of polar analytes in reversed-phase chromatography wikipedia.org.

Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic modifier is increased over time, would likely be necessary to achieve good separation and peak shape. The pH of the mobile phase is a critical parameter that affects the retention and selectivity of ionizable compounds like amino acids.

Detection: Since this compound lacks a strong chromophore for UV detection at higher wavelengths, detection can be performed at a low wavelength (e.g., 200-210 nm). Alternatively, derivatization with a fluorescent tag, such as o-phthalaldehyde (B127526) (OPA), can significantly enhance detection sensitivity with a fluorescence detector. Mass spectrometry (LC-MS) can also be used as a highly sensitive and selective detection method. For polar compounds, hydrophilic interaction chromatography (HILIC) can be an alternative to reversed-phase HPLC, often providing better retention americanpharmaceuticalreview.com.

Method Validation: A developed HPLC method would need to be validated according to established guidelines to ensure its reliability. Validation parameters would include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Chiral Chromatography for Enantiomeric Separation

The separation of enantiomers is critical in the study of amino acids, as different stereoisomers can exhibit distinct biological activities. mst.edu Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs), is a primary method for resolving enantiomers of amino acids like this compound. mst.edusigmaaldrich.com

Due to their zwitterionic nature, native amino acids can be challenging to separate on certain columns. sigmaaldrich.com However, macrocyclic glycopeptide-based CSPs have proven effective for the direct analysis of underivatized amino acids. sigmaaldrich.com One of the most successful CSPs for this purpose is based on teicoplanin, which possesses ionic groups and is compatible with the aqueous mobile phases required for polar and ionic compounds. mst.edusigmaaldrich.com The separation mechanism involves complex interactions between the chiral selector of the stationary phase and the amino acid enantiomers, leading to differential retention times and allowing for their resolution.

The efficiency of the separation is influenced by several factors, including the composition of the mobile phase (e.g., the concentration of organic modifiers like methanol), pH, and column temperature. For many amino acids, a U-shaped retention profile is observed when plotting retention against the concentration of the organic modifier, a phenomenon attributed to changes in analyte solubility and the conformation of the CSP. sigmaaldrich.com

Below is a table summarizing typical chromatographic conditions used for the enantiomeric separation of various amino acids on a teicoplanin-based CSP, which are applicable for developing a separation method for this compound.

| Amino Acid | Retention Factor (k1) | Selectivity Factor (α) | Resolution (Rs) | Mobile Phase Composition | Elution Order |

| Alanine (B10760859) | 0.56 | 1.80 | 2.90 | H₂O/MeOH (40/60 v/v) | L < D |

| Valine | 0.46 | 1.60 | 1.90 | H₂O/MeOH (40/60 v/v) | L < D |

| Leucine | 0.50 | 1.30 | 1.30 | H₂O/MeOH (40/60 v/v) | L < D |

| Phenylalanine | 1.25 | 1.14 | 1.50 | H₂O/MeOH (40/60 v/v) | L < D |

| Tryptophan | 2.51 | 1.25 | 2.80 | H₂O/MeOH (40/60 v/v) | L < D |

Data adapted from studies on teicoplanin-based chiral stationary phases. hplc.eu k1 represents the retention of the first eluting enantiomer. α is the ratio of the retention factors of the two enantiomers. Rs is a measure of the degree of separation between the two enantiomer peaks.

Advanced Methodologies for Reaction Monitoring and Kinetic Studies

Understanding the synthesis of this compound requires advanced methodologies for monitoring reaction progress and studying its kinetics. researchgate.net Kinetic studies are fundamental to elucidating reaction mechanisms, optimizing reaction conditions, and determining rate laws. researchgate.netekb.eg

Modern analytical techniques allow for real-time or near-real-time monitoring of reactant consumption and product formation. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (LC-MS), are powerful tools for this purpose. bldpharm.comambeed.combldpharm.com These methods can separate complex mixtures and provide quantitative data on the concentration of various species over time, which is essential for deriving kinetic parameters.

Kinetic investigations into reactions involving amino acids typically explore the influence of various parameters on the reaction rate. researchgate.netekb.eg These studies often involve systematically varying the concentrations of the substrate (e.g., a precursor to this compound), reagents, and catalysts, as well as changing the temperature. researchgate.net By analyzing the resulting data, researchers can determine the order of the reaction with respect to each component, calculate rate constants, and derive activation parameters such as activation energy and the Arrhenius factor. researchgate.netekb.eg

The table below outlines key parameters typically investigated in kinetic studies of amino acid reactions.

| Parameter | Purpose in Kinetic Studies | Typical Method of Investigation |

| Substrate Concentration | To determine the order of the reaction with respect to the substrate. | The reaction is run with varying initial concentrations of the substrate while keeping other conditions constant. |

| Reagent/Oxidant Concentration | To determine the reaction order with respect to the reagent. | The initial concentration of the reagent is varied across several experiments. researchgate.net |

| Temperature | To determine activation parameters (e.g., activation energy). | The reaction is performed at several different temperatures to measure the change in the rate constant. researchgate.net |

| pH / Acid Concentration | To understand the role of protons (H⁺) as a catalyst or reactant. ekb.eg | The reaction is conducted in buffered solutions of different pH or with varying concentrations of an acid like perchloric acid. researchgate.net |

| Solvent Polarity | To study the effect of the reaction medium on the rate and mechanism. ekb.eg | The reaction is carried out in different solvent systems or solvent mixtures (e.g., varying percentages of acetic acid or ethanol (B145695) in water). researchgate.netekb.eg |

| Ionic Strength | To investigate the effect of charge on the transition state. ekb.eg | An inert salt, such as sodium perchlorate, is added at various concentrations. researchgate.net |

Techniques for Assessing Biomolecular Interactions

To understand the potential biological role of this compound, it is crucial to study its interactions with biomolecules such as proteins and enzymes. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful, label-free methods for characterizing these interactions in real time. mdpi.comuwr.edu.pl

Surface Plasmon Resonance (SPR)

| Parameter | Description | Information Provided |

| Association Rate Constant (kₐ) | The rate at which the analyte binds to the immobilized ligand. | Provides insight into the speed of complex formation. |

| Dissociation Rate Constant (kₑ) | The rate at which the analyte-ligand complex breaks apart. | Indicates the stability of the molecular complex. |

| Equilibrium Dissociation Constant (Kₑ) | The ratio of kₑ to kₐ (kₑ/kₐ), representing the concentration of analyte at which 50% of the ligand is occupied at equilibrium. | A measure of binding affinity; lower Kₑ values indicate stronger binding. |

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a biomolecular binding event. uwr.edu.pl In an ITC experiment, a solution of the ligand (e.g., this compound) is titrated into a solution of the macromolecule (e.g., a protein) in a sample cell. Each injection triggers a small heat change, which is measured relative to a reference cell. As the macromolecule becomes saturated with the ligand, the heat changes diminish. The resulting data provides a complete thermodynamic profile of the interaction in a single experiment. uwr.edu.pl This includes the binding affinity (Kₐ), the enthalpy of binding (ΔH), the entropy of binding (ΔS), and the stoichiometry of the interaction (n). uwr.edu.pl

| Parameter | Description | Information Provided |

| Binding Affinity (Kₐ) | The equilibrium association constant for the binding reaction. | Quantifies the strength of the interaction. |

| Enthalpy (ΔH) | The heat released or absorbed upon binding. | Provides information about the changes in hydrogen bonding and van der Waals interactions. uwr.edu.pl |

| Entropy (ΔS) | The change in the randomness of the system upon binding. | Reflects changes in conformational freedom and solvent reorganization. uwr.edu.pl |

| Stoichiometry (n) | The molar ratio of the ligand to the macromolecule in the resulting complex. | Defines the number of binding sites. uwr.edu.pl |

Derivatives, Analogs, and Structure Activity Relationships Sar

Design and Synthesis of Structural Analogs (e.g., unsaturated, cyclic, substituted)

The synthesis of structural analogs of 2-amino-4-oxohexanoic acid and related glutamic acid analogs is a key area of research for developing molecules with tailored properties. Strategies often involve multi-step chemical reactions to introduce specific structural features like unsaturation, cyclic constraints, and various substituents.

Unsaturated Analogs: The introduction of double bonds into the hexanoic acid backbone creates unsaturated analogs. For example, compounds like 2-Amino-4-oxo-2-butenoic acid feature a conjugated system that can alter the molecule's electronic properties and reactivity.

Cyclic Analogs: To create more rigid structures that mimic specific conformations of the parent molecule, cyclic analogs have been designed. A common approach involves building upon spirocyclic scaffolds, such as spiro[3.3]heptane. researchgate.netnih.gov The synthesis of these complex structures can be challenging, sometimes requiring specialized reagents like the Tebbe protocol for olefination when standard Wittig reactions fail. researchgate.netnih.gov Another strategy involves the stereoselective synthesis of cyclically constrained γ-amino acids using organocatalytic Michael additions of aldehydes to nitroalkenes like 1-nitrocyclohexene. nih.gov This method allows for the creation of rigid building blocks that can influence the secondary structure of peptides. nih.gov

Substituted Analogs: A wide range of substituted analogs has been synthesized to explore SAR.

Heterocyclic Derivatives: The core structure can be modified to incorporate heterocyclic rings like 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. nih.govorganic-chemistry.org The synthesis of these derivatives can be achieved through methods such as iodine-mediated cyclization of semicarbazones or thiosemicarbazones. nih.govorganic-chemistry.org These heterocyclic moieties are often introduced to enhance biological activity, leading to potential anticancer, antifungal, and antibacterial agents. nih.gov

Alkyl and Aryl Substitutions: Introducing alkyl or aryl groups at various positions can modify the compound's lipophilicity and steric profile. For instance, the synthesis of 2-amino-4-ethylhexanoic acid has been reported, creating an unnatural amino acid with a branched side chain. researchgate.net Similarly, analogs with arylthiazole substitutions have been developed and evaluated for their biological activities. mdpi.com

The synthesis of these diverse analogs often requires protecting group strategies and carefully optimized reaction conditions to achieve the desired products with good yields and purity. mdpi.comgoogle.com

| Analog Type | Example Compound/Scaffold | Key Synthetic Strategy | Reference |

|---|---|---|---|

| Cyclic | Spiro[3.3]heptane-based glutamic acid analogs | Divergent synthesis using olefination (Tebbe protocol) and modified Strecker reaction. | researchgate.netnih.gov |

| Cyclic | Cyclohexyl-constrained γ-amino acids | Organocatalytic Michael addition of an aldehyde to 1-nitrocyclohexene. | nih.gov |

| Substituted (Heterocyclic) | 2-Amino-5-substituted-1,3,4-oxadiazoles | Iodine-mediated cyclization of semicarbazones. | nih.gov |

| Substituted (Heterocyclic) | 2-Amino-5-substituted-1,3,4-thiadiazoles | Iodine-mediated cyclization of thiosemicarbazones. | nih.gov |

| Substituted (Alkyl) | 2-Amino-4-ethylhexanoic acid | Synthesis using diethyl acetamidomalonate as a starting material. | researchgate.net |

Stereochemical Influence on Biological and Chemical Reactivity

Stereochemistry plays a critical role in the biological activity and chemical reactivity of this compound and its analogs, as biological systems like enzymes and receptors are often highly stereospecific. nih.govmdpi.com The spatial arrangement of atoms defines how a molecule interacts with its biological targets.

The synthesis of stereochemically pure compounds is a major focus in medicinal chemistry. mdpi.com For analogs of glutamic acid, different stereoisomers can exhibit vastly different biological effects. For example, studies on hydroxyglutamic acids have shown that the (2S,4S) isomer acts as a substrate for excitatory amino acid transporters (EAATs), while the (2S,4R) isomer does not. beilstein-journals.org This highlights how a change in configuration at a single stereocenter can completely alter the interaction with a biological transporter.

Synthetic strategies are often designed to control stereochemistry. The use of chiral auxiliaries, such as Ellman's sulfinamide in modified Strecker reactions, can help guide the formation of specific stereoisomers, although diastereoselectivity may vary. researchgate.netnih.gov In some cases, while the reaction may produce a mixture of stereoisomers, chromatographic separation techniques, including chiral HPLC, can be used to isolate the pure forms. researchgate.netnih.gov The absolute configuration of these synthesized molecules is often confirmed using X-ray crystallography. researchgate.net

The biological importance of stereochemistry is further emphasized in studies of polyketides, where the complex stereochemical arrangement is directly linked to their potent bioactivity. beilstein-journals.org Similarly, for nature-inspired compounds like 3-Br-acivicin, a glutamine analog, only the natural (5S, αS) isomers showed significant antiplasmodial activity, suggesting that a stereoselective uptake mechanism is crucial for its biological function. nih.gov This stereospecificity likely extends to analogs of this compound, where the precise 3D structure is essential for recognition and binding to target proteins.

| Compound | Stereoisomer | Observed Biological Effect | Reference |

|---|---|---|---|

| Hydroxyglutamic acid | (2S,4S) | Substrate at EAAT1-3 transporters. | beilstein-journals.org |

| (2S,4R) | Does not interact with EAAT1-3 transporters; shows preference for the NMDA receptor. | beilstein-journals.org | |

| 3-Br-acivicin and its derivatives | (5S, αS) isomers | Displayed significant antiplasmodial activity. | nih.gov |

| Other isomers | Showed significantly reduced or no activity. | nih.gov |

Impact of Chain Length and Functional Group Position on Compound Properties and Interactions

The properties and biological interactions of this compound analogs are significantly influenced by the length of the carbon chain and the precise positioning of functional groups. mdpi.com These structural parameters dictate the molecule's size, shape, flexibility, and ability to form key interactions with biological targets.

Chain Length: The length of the alkyl chain affects properties such as lipophilicity and conformational flexibility. A longer chain, as in the hexanoic acid backbone, generally increases lipophilicity compared to shorter pentanoic or butanoic acid derivatives. This can enhance membrane permeability and cellular uptake. In the context of polypeptides like poly(glutamic acid)s, chain length is a critical factor for their bone-targeting ability. While longer chains (100-mers) showed higher affinity for hydroxyapatite (B223615) in vitro, shorter chains were more effective in vivo due to factors like reduced macrophage clearance. rsc.org Studies on cross-strand interactions in β-hairpin peptides have also shown that matching the side-chain lengths of interacting amino acid analogs, such as those of glutamate (B1630785) and arginine, is important for stabilizing the structure. mdpi.com

Functional Group Position: The location of functional groups like the amino, keto, and carboxylic acid groups is crucial for determining the molecule's reactivity and how it binds to receptors or enzyme active sites. The amino group at the alpha-position (C2) is a defining feature of its amino acid character. The ketone at position 4 is a key site for potential chemical reactions like Schiff base formation. Moving the keto group to a different position, for instance to C5 (as in 2-amino-5-oxohexanoic acid), would create a different molecule with distinct chemical and biological properties. nih.gov The relative positions of the terminal carboxyl group and other functional groups in the side chain are critical for catalytic activity in enzymes. nih.gov If the carboxyl group is positioned too far from the alpha-carbon, as in α-aminoadipic acid, its functionality may be compromised compared to glutamic acid. nih.gov

Structure-activity relationship studies on allosteric modulators of glutamate transporters have demonstrated the sensitivity of activity to the positioning and nature of substituents. nih.gov Modifying side chains appended to different parts of a core scaffold can switch a compound from being a positive allosteric modulator to being inactive, highlighting the importance of precise functional group placement for specific biological outcomes. nih.gov

Investigation of Modifying Functional Groups (e.g., diazo group, hydroxyl group) on Reactivity and Biological Function

Modifying the functional groups of this compound can dramatically alter its chemical reactivity and biological function. Introducing groups like hydroxyl or diazo moieties creates new analogs with potentially novel properties.

Hydroxyl Group: The introduction of a hydroxyl group creates hydroxyglutamic acid analogs. The position of this new group is critical, as it can form additional hydrogen bonds, influencing how the molecule interacts with biological targets. beilstein-journals.org The synthesis of these analogs often starts from natural products like serine or hydroxyproline (B1673980) to ensure the correct stereochemistry. beilstein-journals.org As previously noted, the stereospecific placement of a hydroxyl group can determine whether an analog interacts with glutamate receptors or transporters. For example, (2S,4R)-hydroxyglutamic acid shows a significant preference for the NMDA receptor, while the (2S,4S) isomer does not, demonstrating how a single hydroxyl group modification can confer receptor selectivity. beilstein-journals.org

Diazo Group: The diazo group (–N=N–) is a well-known functional group in medicinal chemistry, often incorporated into azo dyes and other biologically active compounds. impactfactor.orgnih.govscispace.com The synthesis of diazo derivatives typically involves a diazotization reaction, where an aromatic amine is treated with a nitrite (B80452) source (like sodium nitrite) under acidic conditions at low temperatures to form a diazonium salt. impactfactor.orgscispace.com This salt is then coupled with another molecule, such as a phenol (B47542) or another aromatic compound, to form the final azo compound. impactfactor.orgscispace.com While direct synthesis of a diazo derivative of this compound is not prominently detailed, the principles apply to related structures. Introducing a diazo group would significantly change the molecule's electronic structure, color, and potential for biological interactions, including antibacterial or other therapeutic activities. impactfactor.orgnih.gov

These modifications are fundamental to SAR studies, providing insights into the structural requirements for a desired biological effect. By systematically altering functional groups, researchers can fine-tune the properties of the parent compound to enhance potency, selectivity, or introduce new functions.

Development of Conjugates for Research Probes and Labeling

Analogs of amino acids like this compound can be developed into conjugates to serve as research tools, such as molecular probes and labels. This involves chemically linking the amino acid analog to another molecule, such as a fluorescent dye or a reactive group, to monitor biological processes.

The synthesis of these conjugates requires strategic chemical modifications. For example, (S)-(+)-2-amino-6-(aminooxy)hexanoic acid has been synthesized as a non-proteinogenic amino acid. researchgate.net The aminooxy group provides a reactive handle that can be used to link it to other molecules, making it a valuable building block for creating probes. The synthesis of such derivatives often involves protecting key functional groups while the desired modifications are made, followed by deprotection to yield the final product. researchgate.net

These labeled amino acids can be incorporated into peptides or other biomolecules to study their structure, function, and localization within cells. The development of fluorescent probes, for instance, is crucial for detecting specific DNA lesions or for imaging cellular components. researchgate.net By designing amino acid analogs with specific reactive groups or reporter moieties, scientists can create powerful tools for chemical biology and biomedical research.

Theoretical and Computational Studies

Molecular Docking Simulations for Predicting Binding Modes and Enzyme Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-Amino-4-oxohexanoic acid, docking simulations can be employed to understand how it might interact with the active sites of various enzymes, such as aminotransferases or dehydrogenases, for which it could be a substrate or inhibitor.

The process involves preparing a three-dimensional structure of the ligand (this compound) and the target protein. The simulation then samples a large number of possible conformations and orientations of the ligand within the enzyme's binding pocket, scoring each based on a force field that estimates the binding affinity. The results can reveal key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that stabilize the ligand-protein complex.

For instance, a hypothetical docking study of this compound into the active site of a putative aminotransferase could predict that the amino group and the carboxylate form salt bridges with charged residues like aspartic acid or arginine. The keto group at the 4-position might act as a hydrogen bond acceptor, while the ethyl group could fit into a hydrophobic pocket. These predictions provide a structural hypothesis for the molecule's biological activity and can guide further experimental work, such as site-directed mutagenesis, to verify the importance of specific residues.

Table 1: Hypothetical Molecular Docking Results of this compound with a Target Enzyme

| Parameter | Value | Interacting Residues | Interaction Type |

|---|---|---|---|

| Binding Affinity (kcal/mol) | -6.8 | Asp122, Arg292 | Salt Bridge, Hydrogen Bond |

| Hydrogen Bonds | 3 | Arg292, Ser124 | Hydrogen Bond |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. researchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, providing a detailed picture of molecular structure and reactivity.

For this compound, DFT calculations can be used to optimize its geometry and compute various molecular descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more likely to undergo chemical reactions.

Furthermore, the calculation of the molecular electrostatic potential (ESP) map can identify the electron-rich and electron-poor regions of the molecule. researchgate.net For this compound, the oxygen atoms of the carboxylate and keto groups would be expected to be regions of negative potential (nucleophilic), while the hydrogen atoms of the amino group and the alpha-carbon would likely be regions of positive potential (electrophilic). This information is crucial for predicting how the molecule will interact with other reagents and biological macromolecules.

Table 2: Predicted Electronic Properties of this compound from Quantum Chemical Calculations

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

Graph-Based Approaches for Chemical Structure Comparison and Substructure Identification

In cheminformatics, molecular structures can be represented as graphs, where atoms are vertices and bonds are edges. nih.gov This abstraction allows for the use of graph theory algorithms to analyze and compare chemical structures. Graph-based approaches are valuable for tasks such as similarity searching, clustering of chemical databases, and identifying common structural motifs (substructures).

Representing this compound as a molecular graph enables rapid searching against large databases of chemical compounds to find structurally similar molecules. Similarity can be quantified using various metrics, such as the Tanimoto coefficient, calculated based on shared structural fragments or fingerprints. These methods are fundamental in drug discovery for identifying potential lead compounds based on the principle that structurally similar molecules often have similar biological activities. creative-biolabs.com

Moreover, substructure searching can identify all molecules in a database that contain the this compound scaffold. This is useful for exploring the chemical space around this particular motif and understanding its prevalence in known bioactive compounds. Advanced graph-based methods can also encode stereochemical information and pharmacophoric features to refine these comparisons. creative-biolabs.com

Table 3: Example of Graph-Based Substructure Search Results

| Database Searched | Total Compounds | Hits Containing Scaffold |

|---|---|---|

| Fictional Bioactive Compound DB | 500,000 | 15 |

Conformational Analysis and Dynamics Simulations

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations (rotamers) of a molecule and understand the energy barriers between them. This can be achieved through systematic or stochastic searches of the conformational space.

For this compound, rotations around the C-C single bonds define its conformational landscape. For example, the relative orientation of the carboxyl, amino, and keto groups is determined by the torsion angles along the carbon backbone. Computational methods can calculate the potential energy as a function of these torsion angles, revealing the most stable arrangements. Studies on similar molecules like hexanoic acid have shown that both linear and bent conformations can be stable. researchgate.net

Molecular dynamics (MD) simulations can provide further insight by simulating the atomic motions of the molecule over time, often in the presence of a solvent like water. MD simulations can reveal the dynamic equilibrium between different conformations and how the solvent influences the conformational preferences. For instance, in an aqueous environment, conformations that allow for favorable hydrogen bonding with water molecules may be preferred. The results of such simulations are crucial for understanding how the molecule behaves in a biological context and for refining models used in molecular docking.

Table 4: Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) |

|---|---|---|

| A (Anti) | 180° | 0.0 |

| B (Gauche) | 60° | 1.2 |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Aspartic acid |

| Arginine |

Academic and Research Applications Non Clinical

Building Block in Complex Organic Synthesis

2-Amino-4-oxohexanoic acid is a versatile bifunctional molecule, possessing both an amino acid moiety and a ketone group. This unique structural arrangement makes it a valuable starting material, or building block, for the synthesis of more complex organic molecules, particularly heterocyclic compounds. Its structure allows for a variety of chemical transformations, enabling the creation of diverse molecular scaffolds essential in medicinal chemistry and materials science.

One of the key applications of this compound is in the synthesis of substituted piperidines. The piperidine (B6355638) ring is a prevalent structural motif in many natural products and pharmaceuticals. The synthesis can proceed through intramolecular cyclization reactions, where the amino group attacks the ketone carbonyl, often after a reduction or other modification, to form the six-membered ring. For instance, reductive amination of the ketone followed by cyclization is a common strategy to form the piperidine core. The stereochemistry of the final product can often be controlled by the choice of reagents and reaction conditions.

The general synthetic approach to piperidines from precursors like this compound involves several key steps. These can include the formation of an imine or enamine from the ketone and amine functionalities, followed by a cyclization and reduction sequence. Various catalytic systems, including those based on palladium or iridium, can be employed to facilitate these transformations and control stereoselectivity.

Table 1: Synthetic Strategies for Piperidine Formation

| Strategy | Description | Key Intermediates |

|---|---|---|

| Reductive Amination | Intramolecular reaction between the amino group and the ketone, followed by reduction. | Iminium ion |